molecular formula C17H17FN2O2 B4195324 Nalpha-[(4-fluorophenyl)acetyl]phenylalaninamide

Nalpha-[(4-fluorophenyl)acetyl]phenylalaninamide

Cat. No.: B4195324
M. Wt: 300.33 g/mol
InChI Key: ZKFMHZRKVZJCFW-UHFFFAOYSA-N
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Description

Nalpha-[(4-fluorophenyl)acetyl]phenylalaninamide is an organic compound that belongs to the class of dipeptides It is composed of a sequence of exactly two alpha-amino acids joined by a peptide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-[(4-fluorophenyl)acetyl]phenylalaninamide typically involves the coupling of 4-fluorophenylacetic acid with phenylalanine. The reaction is usually carried out in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Nalpha-[(4-fluorophenyl)acetyl]phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted derivatives with different functional groups

Scientific Research Applications

Nalpha-[(4-fluorophenyl)acetyl]phenylalaninamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound in studying peptide chemistry.

    Biology: Investigated for its potential role in modulating biological pathways and interactions with proteins.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Nalpha-[(4-fluorophenyl)acetyl]phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. One known target is the tyrosine-protein phosphatase, which plays a role in regulating cellular processes. The compound may exert its effects by modulating the activity of this enzyme, thereby influencing signaling pathways and cellular responses .

Comparison with Similar Compounds

Nalpha-[(4-fluorophenyl)acetyl]phenylalaninamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[[2-(4-fluorophenyl)acetyl]amino]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c18-14-8-6-13(7-9-14)11-16(21)20-15(17(19)22)10-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFMHZRKVZJCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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